![molecular formula C8H7ClO3 B584418 5-Chloro-2-methoxy-benzoic Acid-13C,d3 CAS No. 1346600-36-9](/img/structure/B584418.png)
5-Chloro-2-methoxy-benzoic Acid-13C,d3
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Description
5-Chloro-2-methoxy-benzoic Acid-13C,d3 is a stable isotope labelled compound . It has a molecular formula of C713CH4D3ClO3 and a molecular weight of 190.6 .
Synthesis Analysis
5-Chloro-2-methoxybenzoic acid has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III) and Lu (III) .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methoxy-benzoic Acid-13C,d3 is represented as [2H] [13C] ( [2H]) ( [2H])Oc1ccc (Cl)cc1C (=O)O .Chemical Reactions Analysis
Complexes of 4-chloro-2-methoxybenzoic acid anion with Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ have been investigated .Physical And Chemical Properties Analysis
5-Chloro-2-methoxy-benzoic Acid-13C,d3 has a molecular weight of 190.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Scientific Research Applications
Synthesis of SGLT2 Inhibitors
5-Chloro-2-methoxy-benzoic Acid-13C,d3: is utilized as a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used for diabetes treatment . These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound’s role in the development of these inhibitors highlights its importance in addressing a major public health issue.
Chemical Synthesis Studies
This compound may be used in chemical synthesis studies to explore new reactions and pathways. Its unique structure and isotopic labeling can provide insights into reaction mechanisms and kinetics .
Synthesis of Metal Complexes
The compound is used in the synthesis of metal complexes involving elements such as La (III), Ga (III), and Lu (III) . These complexes can have applications ranging from catalysis to medical imaging.
properties
IUPAC Name |
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDRQRKKXRXBI-KQORAOOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-benzoic Acid-13C,d3 |
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